molecular formula C27H23N3O3 B11487195 1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione

1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B11487195
M. Wt: 437.5 g/mol
InChI Key: LRWKARKOXWRQMB-UHFFFAOYSA-N
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Description

1-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that features both indole and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.

    Quinoxaline Synthesis: The quinoxaline ring can be synthesized from o-phenylenediamine and a 1,2-dicarbonyl compound.

    Coupling Reactions: The indole and quinoxaline moieties can be coupled through various methods, such as using a suitable linker and coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the indole or quinoxaline rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be investigated as potential therapeutic agents for various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzyl-1H-indol-3-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione: A similar compound with a different substitution pattern.

    1-(1-Benzyl-7-methyl-1H-indol-3-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione: Another similar compound with a methyl group instead of an ethyl group.

Uniqueness

The uniqueness of 1-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHANE-1,2-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

1-(1-benzyl-7-ethylindol-3-yl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione

InChI

InChI=1S/C27H23N3O3/c1-2-19-11-8-12-20-21(16-29(25(19)20)15-18-9-4-3-5-10-18)26(32)27(33)30-17-24(31)28-22-13-6-7-14-23(22)30/h3-14,16H,2,15,17H2,1H3,(H,28,31)

InChI Key

LRWKARKOXWRQMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(=O)N4CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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